
The Discovery and Development of (R)-PF-
06256142: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-PF-06256142

Cat. No.: B609962 Get Quote

(R)-PF-06256142, also known as PF-6142, is a novel, potent, and selective non-catecholamine

agonist of the dopamine D1 receptor. This technical guide provides a comprehensive overview

of its discovery, mechanism of action, and preclinical development. The information is intended

for researchers, scientists, and drug development professionals interested in the advancement

of novel dopaminergic therapies for neurological and psychiatric disorders.

Introduction and Rationale
The selective activation of the dopamine D1 receptor has long been a promising therapeutic

strategy for cognitive impairments associated with conditions such as schizophrenia and

Parkinson's disease.[1] However, the development of clinically viable D1 agonists has been

hampered by the poor pharmacokinetic properties and rapid desensitization associated with

traditional catecholamine-based compounds.[2] The discovery of (R)-PF-06256142 represents

a significant advancement in this field, offering a non-catecholamine scaffold with favorable

drug-like properties, including oral bioavailability and central nervous system penetration.[2][3]

This compound emerged from a focused effort to identify potent and selective D1 agonists with

a reduced propensity for receptor desensitization, thereby offering the potential for sustained

therapeutic effects.[2]
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The journey to (R)-PF-06256142 began with a high-throughput screening campaign that

identified the initial non-catecholamine hit, PF-4211.[2][4] This compound, while modest in its

activity, provided a novel chemical scaffold for further optimization. The subsequent hit-to-lead

program focused on improving potency, selectivity, and pharmacokinetic properties.[2]

A key structural feature of this chemical series is a locked biaryl ring system, which results in

atropisomerism.[2][4] Through systematic medicinal chemistry efforts, researchers explored the

structure-activity relationships within this series, culminating in the identification of (R)-PF-
06256142 (atropisomer 31 in the discovery campaign) as a highly potent and selective D1

receptor agonist with a superior profile compared to its predecessors.[2]

Mechanism of Action
(R)-PF-06256142 is a selective orthosteric agonist of the dopamine D1 and D5 receptors.[1][2]

Upon binding to the D1 receptor, a G-protein coupled receptor (GPCR), it initiates a canonical

signaling cascade. The receptor couples to the Gαs/olf G-protein, leading to the activation of

adenylyl cyclase.[1] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).

[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA),

which in turn phosphorylates downstream targets, leading to the modulation of neuronal

excitability and gene expression.[1] A key characteristic of (R)-PF-06256142 is its potential for

functionally biased signaling, with studies suggesting it has reduced β-arrestin recruitment

compared to traditional catecholamine agonists, which may contribute to its lower propensity

for receptor desensitization.[3]
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Dopamine D1 Receptor Signaling Pathway

Preclinical Data
In Vitro Pharmacology
The in vitro pharmacological profile of (R)-PF-06256142 demonstrates its high potency and

selectivity for the dopamine D1 receptor.
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Parameter Value Species/Cell Line Reference

D1 Receptor Binding

Ki
12 nM - [2]

D1 Receptor EC50 33 nM - [2]

D5 Receptor Binding

Ki
4.8 nM - [2]

D2 Receptor Binding

Ki
>10,000 nM - [2]

In Vivo Pharmacokinetics
Pharmacokinetic studies in rats have shown that (R)-PF-06256142 possesses favorable

properties for in vivo use, including good oral bioavailability.

Parameter Value Species Dose Route Reference

Oral

Bioavailability
85% Rat 5 mg/kg PO [2]

Terminal Half-

life (t½)
2.3 h Rat 5 mg/kg IV [2]

In Vivo Efficacy
(R)-PF-06256142 has demonstrated significant efficacy in various preclinical models,

highlighting its potential to modulate locomotor activity and enhance cognitive function.
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Experiment
al Model

Species Dose Range Route
Key
Findings

Reference

Locomotor

Activity
Mouse

0.32 - 10

mg/kg
SC

Dose-

dependent

increase in

locomotor

activity,

significant at

10 mg/kg.

Effect

blocked by

D1 antagonist

SCH-23390.

[1]

Ketamine-

Induced

Deficit in

Radial Arm

Maze

Rat
0.01 - 0.56

mg/kg
SC

Dose-

dependently

reversed

ketamine-

induced

working

memory

deficits.

[1]

Ketamine-

Induced

Deficit in

Spatial

Delayed

Recognition

Task

Non-human

Primate

0.0015 - 0.15

mg/kg
SC

Reversed

ketamine-

induced

cognitive

deficits.

[1]

Quantitative

Electroencep

halography

(qEEG)

Rat 1.0 - 5.6

mg/kg

SC Increased

wakefulness

and

desynchroniz

ed EEG,

indicative of

enhanced

[1]
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cortical

arousal.

Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.

Locomotor Activity Assay
Objective: To assess the effect of (R)-PF-06256142 on spontaneous locomotor activity in mice.

Methodology:

Animals: Male CD-1 or C57BL/6J mice are used.[1]

Apparatus: Standard locomotor activity chambers equipped with infrared photobeams to

detect movement.

Procedure:

Mice are habituated to the activity chambers for at least 60 minutes before dosing.

(R)-PF-06256142 or vehicle is administered subcutaneously (SC).

For antagonist studies, the D1 antagonist SCH-23390 is administered 30 minutes prior to

(R)-PF-06256142.[1]

Locomotor activity (e.g., horizontal beam breaks) is recorded for a period of 120 minutes

post-dose.[1]

Data Analysis: Total beam breaks or distance traveled are analyzed using ANOVA, followed

by post-hoc tests for multiple comparisons.

Radial Arm Maze Task
Objective: To evaluate the effect of (R)-PF-06256142 on working memory in a rat model of

cognitive deficit induced by ketamine.
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Methodology:

Animals: Male Sprague-Dawley rats are used.

Apparatus: An eight-arm radial maze with automated guillotine doors and food rewards (e.g.,

sucrose pellets) at the end of each arm.

Procedure:

Habituation and Training: Rats are first habituated to the maze and trained to find rewards

in all eight arms.

Testing:

A working memory deficit is induced by the administration of the NMDA receptor

antagonist ketamine.

(R)-PF-06256142 or vehicle is administered prior to ketamine.

Each trial begins with four randomly selected arms being baited. The rat is placed in the

center of the maze and allowed to explore until all four rewards are consumed or a set

time has elapsed.

An error is defined as re-entry into an already visited arm (a working memory error) or

entry into an unbaited arm.

Data Analysis: The number of errors is recorded and analyzed using non-parametric tests

such as the Kruskal-Wallis test, followed by Dunn's multiple comparisons test.[1]
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Clinical Development Status
While preclinical data for (R)-PF-06256142 are robust, publicly available information on its

clinical development is limited. However, other non-catecholamine D1/D5 agonists from the

same chemical series, such as PF-06649751 and PF-06669571, have progressed to Phase I

and Phase II clinical trials for Parkinson's disease.[5][6] These studies have demonstrated that

this class of compounds is generally safe and well-tolerated in humans, and have shown

promising signals of efficacy in improving motor symptoms.[5][6] The findings from these

related compounds support the continued investigation of (R)-PF-06256142 and other selective

D1 agonists for neurological and psychiatric disorders.

Conclusion
(R)-PF-06256142 is a promising novel dopamine D1 receptor agonist that has overcome many

of the limitations of earlier catecholamine-based compounds. Its discovery and preclinical

development have demonstrated a favorable profile, including high potency, selectivity, oral

bioavailability, and efficacy in models of cognitive function. The progression of related

compounds into clinical trials underscores the therapeutic potential of this class of non-

catecholamine D1 agonists. Further investigation is warranted to fully elucidate the clinical

utility of (R)-PF-06256142 in treating cognitive deficits in schizophrenia, Parkinson's disease,

and other CNS disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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